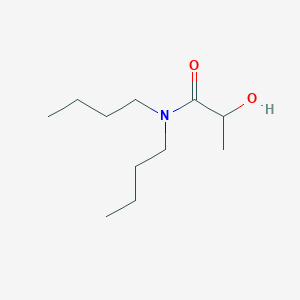

n,n-dibutyl-2-hydroxypropanamide

Description

n,n-dibutyl-2-hydroxypropanamide is an organic compound belonging to the class of amides. It is characterized by the presence of two butyl groups attached to the nitrogen atom of the lactamide structure. This compound is known for its versatile applications in various fields, including chemistry, biology, and industry.

Properties

IUPAC Name |

N,N-dibutyl-2-hydroxypropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO2/c1-4-6-8-12(9-7-5-2)11(14)10(3)13/h10,13H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXORIQDKFRZFHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C(=O)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40279278 | |

| Record name | N,N-Dibutyllactamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40279278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6288-16-0 | |

| Record name | 6288-16-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12064 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Dibutyllactamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40279278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

n,n-dibutyl-2-hydroxypropanamide can be synthesized through several methods. One common approach involves the reaction of lactamide with butylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Another method involves the use of butyl chloride and lactamide in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction.

Industrial Production Methods

In industrial settings, n,n-dibutyl-2-hydroxypropanamide is produced using large-scale reactors where the reactants are continuously fed into the system. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through distillation or crystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

n,n-dibutyl-2-hydroxypropanamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding lactone derivatives.

Reduction: Reduction reactions can convert n,n-dibutyl-2-hydroxypropanamide into its corresponding amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the butyl groups can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are commonly employed.

Major Products

The major products formed from these reactions include lactone derivatives, amine derivatives, and substituted lactamides, depending on the type of reaction and reagents used.

Scientific Research Applications

n,n-dibutyl-2-hydroxypropanamide has a wide range of applications in scientific research:

Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.

Biology: This compound is employed in the study of enzyme kinetics and protein interactions.

Medicine: n,n-dibutyl-2-hydroxypropanamide is investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.

Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of n,n-dibutyl-2-hydroxypropanamide involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and proteins, altering their activity and function. The pathways involved include the inhibition or activation of specific enzymes, leading to changes in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

N,N-Dimethylacetamide: Similar in structure but with methyl groups instead of butyl groups.

N,N-Dimethylformamide: Another similar compound with formamide structure.

N,N-Diethylacetamide: Contains ethyl groups instead of butyl groups.

Uniqueness

n,n-dibutyl-2-hydroxypropanamide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its longer butyl chains provide different solubility and reactivity characteristics compared to its shorter-chain analogs.

Biological Activity

N,N-Dibutyl-2-hydroxypropanamide is a compound with notable biological activity due to its unique structural features, including both hydroxyl and amide functional groups. This article reviews the biological activities, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

N,N-Dibutyl-2-hydroxypropanamide has the following chemical structure:

- Chemical Formula: CHNO

- Molecular Weight: 227.34 g/mol

- Functional Groups: Hydroxyl (-OH) and Amide (-C(=O)N-)

The presence of these functional groups contributes to the compound's reactivity and biological interactions.

Biological Activities

N,N-Dibutyl-2-hydroxypropanamide exhibits several biological activities, which can be summarized as follows:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various bacteria and fungi.

- Antioxidant Activity : The hydroxyl group is known to contribute to antioxidant effects, which can protect cells from oxidative stress.

- Enzyme Inhibition : The amide group may interact with specific enzymes, influencing metabolic pathways.

- Cellular Effects : Research indicates that this compound can affect cellular processes such as apoptosis and proliferation in various cell lines.

The mechanism by which N,N-dibutyl-2-hydroxypropanamide exerts its biological effects involves:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biomolecules, affecting their conformation and function.

- Enzyme Interaction : The amide moiety may participate in enzyme-substrate interactions, modulating enzyme activity.

Antimicrobial Activity Study

A study evaluated the antimicrobial efficacy of N,N-Dibutyl-2-hydroxypropanamide against several pathogens. The results indicated significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

| Pathogen | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 75 |

| Candida albicans | 100 |

Antioxidant Activity Assessment

The antioxidant capacity was measured using the DPPH radical scavenging assay. N,N-Dibutyl-2-hydroxypropanamide demonstrated a scavenging activity of 65% at a concentration of 200 µg/mL, indicating its potential as a natural antioxidant.

Comparative Analysis with Similar Compounds

To understand the uniqueness of N,N-Dibutyl-2-hydroxypropanamide, it is useful to compare it with similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| N,N-Diethylacetamide | Lacks hydroxyl group | Moderate antimicrobial |

| N,N-Diethyl-2-oxopropanamide | Oxidized form; reduced biological activity | Low antioxidant potential |

| N,N-Diethyl-2-aminopropane | Reduced form; enhanced toxicity | Limited therapeutic use |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.